![molecular formula C7H7ClN4O2S B13971610 3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1-methylpyrazole with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Chloro-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the methylsulfonyl group could produce a sulfone.
科学的研究の応用
3-Chloro-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Chloro-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylsulfonyl group, which may affect its reactivity and applications.
1-Methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
3-Chloro-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chlorine and methylsulfonyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
特性
分子式 |
C7H7ClN4O2S |
|---|---|
分子量 |
246.68 g/mol |
IUPAC名 |
3-chloro-1-methyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4O2S/c1-12-6-4(5(8)11-12)3-9-7(10-6)15(2,13)14/h3H,1-2H3 |
InChIキー |
OHTYQMYEZOYBHK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC=C2C(=N1)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
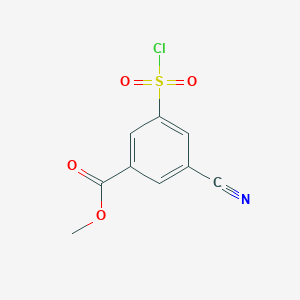
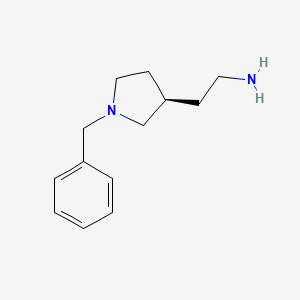
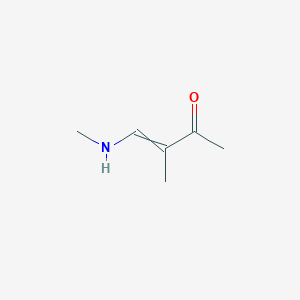
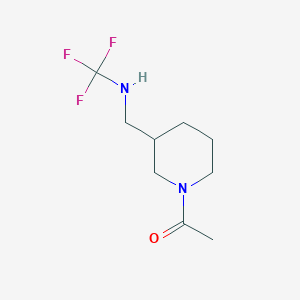
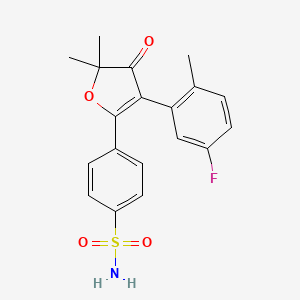



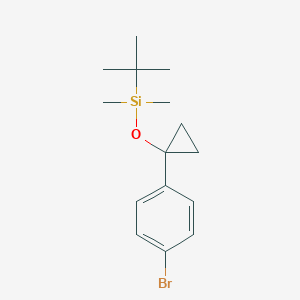


![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)
